molecular formula C12H9NO3 B187054 2-(2-Nitrophenyl)phenol CAS No. 20281-21-4

2-(2-Nitrophenyl)phenol

Cat. No. B187054
CAS RN: 20281-21-4
M. Wt: 215.2 g/mol
InChI Key: CQKJEXNLVJBTRT-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)phenol is a derivative of nitrophenol, which is a compound with the formula HOC6H4NO2 . Nitrophenols are more acidic than phenol itself and exist in three isomeric forms . The 2-nitrophenol, also known as o-nitrophenol, is a yellow solid .


Synthesis Analysis

The synthesis of phenols, including nitrophenols, can be achieved through various methods. Some of these include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 2-(2-Nitrophenyl)phenol can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectroscopy can be used to study the hydrogen atoms in the molecule .


Chemical Reactions Analysis

Phenols, including nitrophenols, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The exact physical and chemical properties of 2-(2-Nitrophenyl)phenol were not found in the search results.

Scientific Research Applications

Environmental Remediation

2-(2-Nitrophenyl)phenol and its derivatives, such as nitrophenol, are significant in environmental science due to their presence as pollutants. Studies have focused on methods like ultrasonic destruction to reduce their concentrations in water, converting them to non-toxic forms suitable for natural decay processes (Kidak & Ince, 2006).

Photolysis and Chemical Transformations

The substance is involved in photolysis reactions. For instance, UV irradiation of phenol and nitrite in aqueous solutions leads to the formation of nitrophenols. The process is influenced by factors like dissolved oxygen and the addition of 2-propanol (Vione et al., 2001).

Electrochemical Behavior

The electrochemical properties of 2-(2-Nitrophenyl)phenol derivatives have been studied, particularly in relation to their metal complexes. These studies contribute to understanding their behavior in various chemical environments (Khandar & Masoumeh, 1999).

Solvatochromism Studies

Nitro-substituted phenolates derived from 2-(2-Nitrophenyl)phenol have been investigated for their solvatochromic properties. These studies are important in understanding how these compounds interact with different solvents, influencing their potential applications in chemical sensors (Nandi et al., 2012).

Spectroscopic Analysis

The electronic spectra of ortho-substituted phenols, including 2-nitrophenol, have been examined to understand the effects of substituents on solvatochromic behavior in different solvents. This research aids in the analysis of their electronic structure and interactions (Tetteh et al., 2018).

Crystallographic Studies

Crystallographic analysis of compounds related to 2-(2-Nitrophenyl)phenol has been conducted to understand their molecular structure and potential for forming intermolecular interactions, which is crucial in material science and pharmaceutical applications (Butcher et al., 2007).

Photolabile Ligand Research

2-(2-Nitrophenyl)phenol derivatives have been used in the synthesis of photolabile ligands. This research is significant in developing compounds that release active pharmaceutical ingredients upon exposure to specific light wavelengths (Walker et al., 1993).

Catalytic Activity Studies

Studies involving 2-(2-Nitrophenyl)phenol derivatives have focused on their use in catalysis, such as in dinuclear nickel(II) systems. These studies are crucial for understanding how these compounds can act as catalysts in various chemical reactions (Ren et al., 2011).

Safety And Hazards

While specific safety and hazard information for 2-(2-Nitrophenyl)phenol was not found, it’s important to note that nitrophenols are generally considered poisonous . Precautions should be taken to avoid dust formation, inhalation of mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Phenol derivatives, including 2-(2-Nitrophenyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They have been found to have diverse biological activities and hold immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on developing innovative synthetic methods and exploring the biological activities of these compounds.

properties

IUPAC Name

2-(2-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKJEXNLVJBTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355973
Record name 2-(2-nitrophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenyl)phenol

CAS RN

20281-21-4
Record name 2-(2-nitrophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Rýček - 2015 - scholar.archive.org
The focus of this dissertation lies at the interface of organic and medicinal chemistry. With natural products Magnolol and Honokiol as starting point rational design of a compound library …
Number of citations: 2 scholar.archive.org

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